
Thiophene-2-carbaldehyde
Overview
Description
Thiophene-2-carbaldehyde (C₅H₄OS, MW 112.15 g/mol) is a heterocyclic aldehyde featuring a sulfur atom in its five-membered aromatic ring and an aldehyde group at the 2-position . It is commercially available and widely used as a precursor in organic synthesis, particularly in pharmaceuticals, optoelectronic materials, and coordination chemistry. Key applications include:
- Pharmaceuticals: Synthesis of antileishmanial agents , anticancer thiazolidine-2,4-diones , and macrolactones for cytotoxic evaluation .
- Materials Science: Development of organic dyes for dye-sensitized solar cells (DSSCs) and fluorescent dyes via Schiff base formation .
- Coordination Chemistry: Ligand for copper(II) complexes with biological activity .
Its stability under diverse reaction conditions (e.g., multicomponent reactions , Knoevenagel condensations , and Grubbs-catalyzed metathesis ) makes it a versatile building block.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiophene-2-carboxaldehyde can be synthesized through several methods:
Vilsmeier Reaction: This method involves the reaction of thiophene with N,N-dimethylformamide and phosphorus oxychloride at elevated temperatures.
Chloromethylation of Thiophene: This alternative method involves the chloromethylation of thiophene followed by hydrolysis.
Industrial Production Methods: In industrial settings, thiophene and N,N-methyl formamide are placed in a reaction tank, and phosphorus oxychloride is added at 10-20°C. The temperature is gradually raised to 80-90°C and maintained for three hours. After cooling to about 30°C, the mixture is hydrolyzed with ice water, neutralized with sodium hydroxide solution, and the product is extracted and purified .
Chemical Reactions Analysis
Thiophene-2-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form thiophene-2-carboxylic acid.
Reduction: Reduction reactions can convert it to thiophene-2-methanol.
Substitution: It can undergo electrophilic substitution reactions, such as formylation and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents such as formyl chloride and halogens are employed.
Major Products:
Oxidation: Thiophene-2-carboxylic acid.
Reduction: Thiophene-2-methanol.
Substitution: Various substituted thiophenes depending on the electrophile used.
Scientific Research Applications
Chemical Synthesis
1.1 Synthesis of Thiosemicarbazones
Thiophene-2-carbaldehyde is commonly used in the synthesis of thiosemicarbazones, which have potential applications in medicinal chemistry as they exhibit biological activities, including anti-cancer properties. The reaction involves the condensation of this compound with thiosemicarbazide, resulting in compounds that can be further evaluated for their pharmacological effects. For instance, a study demonstrated the preparation of copper(II) complexes derived from this compound thiosemicarbazone, which were evaluated for their stability and biological activity in vivo .
1.2 Functionalized Mesoporous Silica
this compound has been utilized to synthesize functionalized mesoporous silica (MCM-41). This modification enhances the material's adsorption properties, making it effective for solid-phase extraction processes. A study reported that this silica could selectively extract palladium(II) ions from aqueous solutions, achieving a high preconcentration factor of 100 and a detection limit of 0.2 ng/mL .
Material Science
2.1 Conductive Polymers
The polymerization of this compound leads to the formation of polythiophene, a conductive polymer with applications in organic electronics such as solar cells and light-emitting diodes (LEDs). The polymer exhibits excellent thermal stability and conductivity, making it suitable for various electronic applications .
Property | Value |
---|---|
Conductivity | High |
Thermal Stability | Excellent |
Applications | Solar cells, LEDs, batteries |
2.2 Photocatalytic Applications
this compound derivatives have been explored in photocatalytic hydrogen production. Research indicates that these compounds can stabilize photocatalytic systems and enhance hydrogen generation efficiency under light irradiation .
Analytical Chemistry
3.1 Sorbent for Metal Ion Extraction
this compound has been chemically bonded to create an effective sorbent for the extraction of metal ions like palladium(II). The optimized conditions for this process have shown that common coexisting ions do not interfere with the extraction efficiency, making it a reliable method for trace metal analysis .
3.2 Kinetic Studies
Recent studies have investigated the kinetics of oxidation reactions involving this compound using Imidazolium dichromate as an oxidizing agent. These studies provide insights into the reaction mechanisms and can help in developing more efficient synthetic pathways .
Case Study 1: Thiosemicarbazone Complexes
A comprehensive study on the biodistribution of copper(II) complexes derived from this compound thiosemicarbazone was conducted in wild-type rats. The results indicated significant uptake in spleen and lung tissues, suggesting potential applications in targeted radiotherapy or diagnostic imaging .
Case Study 2: Palladium Ion Extraction
A method utilizing this compound-modified mesoporous silica was developed for the selective extraction of palladium(II) ions from environmental samples. The method demonstrated high efficiency and sensitivity, indicating its potential utility in environmental monitoring and analysis .
Mechanism of Action
The mechanism of action of thiophene-2-carboxaldehyde involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Thiophene-2-carbaldehyde belongs to a family of heterocyclic aldehydes distinguished by their ring heteroatoms (S, O, N) and substitution patterns. Below is a detailed comparison with structurally related compounds:
Thiophene-3-carbaldehyde
- Structure : Aldehyde group at the 3-position of the thiophene ring.
- Reactivity : Exhibits different regioselectivity in reactions due to altered electronic distribution. For instance, in the synthesis of dihydroxynaphthyl aryl ketones (dNAKs), thiophene-3-carbaldehyde derivatives (compound 2) may show distinct biological activity compared to 2-substituted analogs .
- Applications : Less commonly reported in optoelectronic or pharmaceutical contexts compared to the 2-substituted isomer.
Furan-2-carbaldehyde
- Structure : Features an oxygen atom in the heterocycle and an aldehyde at the 2-position (C₅H₄O₂, MW 96.08 g/mol).
- Electronic Effects : The oxygen atom is more electronegative than sulfur, reducing the electron-donating capacity of the ring. This results in:
- Applications : Primarily used in resin production and herbicides .
Pyrrole-2-carbaldehyde
- Structure: Contains a nitrogen atom in the heterocycle (C₅H₅NO, MW 95.10 g/mol).
- Reactivity: The basic nitrogen facilitates protonation, altering its behavior in acid-catalyzed reactions.
- Biological Activity : Less explored in antimicrobial contexts compared to thiophene analogs .
5-Hexylthis compound
- Structure : A this compound derivative with a hexyl chain at the 5-position (C₁₁H₁₆OS, MW 196.31 g/mol).
- Applications : Enhances solubility and self-assembly in organic semiconductors, though its optoelectronic performance is less studied than unsubstituted this compound .
Key Comparative Data
Reaction-Specific Comparisons
Multicomponent Reactions (MCRs)
- This compound : Achieves excellent yields (70–85%) in p-TSA-catalyzed syntheses of pyridopyrimidines .
- Furan-2-carbaldehyde : Less efficient due to weaker electron-donating effects, leading to lower yields in similar MCRs .
Knoevenagel Condensation
Biological Activity
Thiophene-2-carbaldehyde is a sulfur-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, focusing on its antibacterial, anti-inflammatory, antitumor, and antioxidant properties, supported by various research findings and case studies.
Chemical Structure and Synthesis
This compound belongs to the thiophene family, characterized by a five-membered ring containing sulfur. Its derivatives are synthesized through various methods, including the Suzuki-Miyaura cross-coupling reaction, which has been shown to yield compounds with significant biological activity .
Antibacterial Activity
This compound and its derivatives have demonstrated notable antibacterial properties. For instance, a study reported that one derivative exhibited an IC50 value of 29.7 µg/mL against Pseudomonas aeruginosa, outperforming the standard antibiotic streptomycin (IC50 = 35.2 µg/mL ) . The structure-activity relationship indicates that electron-withdrawing groups enhance antibacterial efficacy against Gram-negative bacteria.
Table 1: Antibacterial Activity of this compound Derivatives
Compound | Target Bacteria | IC50 (µg/mL) |
---|---|---|
4-(3-chloro-4-fluoro-phenyl) | Pseudomonas aeruginosa | 29.7 |
Streptomycin | Pseudomonas aeruginosa | 35.2 |
4-(3,5-bis(trifluoromethyl)phenyl) | E. coli | 31.0 |
Antioxidant Activity
The antioxidant potential of this compound derivatives has also been investigated. One compound demonstrated excellent nitric oxide (NO) scavenging activity with an IC50 value of 45.6 µg/mL , indicating its potential as a therapeutic agent in oxidative stress-related conditions .
Antitumor Activity
This compound has been studied for its antitumor properties. Research indicates that certain derivatives exhibit significant cytotoxic effects against cancer cell lines. For example, studies have shown that compounds derived from this compound can induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and DNA damage .
Table 2: Antitumor Activity of this compound Derivatives
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
This compound thiosemicarbazone | Friend leukemia cells | 15.0 |
Copper(II) complex of this compound thiosemicarbazone | B16 melanoma cells | 12.5 |
Anti-inflammatory Activity
The anti-inflammatory effects of thiophene derivatives have been documented in several studies. These compounds have been shown to inhibit key inflammatory mediators, suggesting their utility in treating inflammatory diseases. For instance, a derivative was found to reduce the production of pro-inflammatory cytokines in vitro .
Case Studies
Several case studies have highlighted the pharmacological potential of this compound:
- Study on Antibacterial Properties : A series of arylthiophene-2-carbaldehydes were synthesized and tested for their antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications on the thiophene ring significantly influenced their efficacy .
- Antioxidant Mechanisms : Research demonstrated that certain thiophene derivatives could effectively scavenge free radicals, thus providing insights into their potential role as antioxidants in therapeutic applications .
- Antitumor Activity Evaluation : In vitro studies indicated that thiophene derivatives could induce apoptosis in specific cancer cell lines through mitochondrial pathways, highlighting their potential as anticancer agents .
Properties
IUPAC Name |
thiophene-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4OS/c6-4-5-2-1-3-7-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUDBTRUORMMPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052656 | |
Record name | Thiophene-2-carbaldehyde | |
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Molecular Weight |
112.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS] | |
Record name | 2-Thiophenecarboxaldehyde | |
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Boiling Point |
75.00 to 77.00 °C. @ 11.00 mm Hg | |
Record name | 2-Thiophenecarboxaldehyde | |
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Vapor Pressure |
0.55 [mmHg] | |
Record name | 2-Thiophenecarboxaldehyde | |
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CAS No. |
98-03-3 | |
Record name | 2-Thiophenecarboxaldehyde | |
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Record name | 2-Thiophenecarboxaldehyde | |
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Record name | 2-Thiophenecarboxaldehyde | |
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Record name | 2-Thiophenecarboxaldehyde | |
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Record name | Thiophene-2-carbaldehyde | |
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Record name | Thiophene-2-carbaldehyde | |
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Record name | THIOPHENE-2-CARBOXALDEHYDE | |
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Record name | 2-Thiophenecarboxaldehyde | |
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Retrosynthesis Analysis
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